molecular formula C19H17N3O4S2 B11626592 N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide

N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide

Cat. No.: B11626592
M. Wt: 415.5 g/mol
InChI Key: WJLBTZBYMAHIBJ-UHFFFAOYSA-N
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Description

N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide (referred to as Compound 32 in ) is a synthetic sulfonamide derivative featuring a thiophene-2-carboxamide core linked to a phenyl group and a 4-sulfamoylphenylamino moiety via an ethyl ketone bridge . This structure combines a heterocyclic thiophene ring, a sulfamoyl pharmacophore, and a carboxamide group, which are commonly associated with bioactivity in medicinal chemistry.

Properties

Molecular Formula

C19H17N3O4S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-oxo-2-phenyl-1-(4-sulfamoylanilino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H17N3O4S2/c20-28(25,26)15-10-8-14(9-11-15)21-18(17(23)13-5-2-1-3-6-13)22-19(24)16-7-4-12-27-16/h1-12,18,21H,(H,22,24)(H2,20,25,26)

InChI Key

WJLBTZBYMAHIBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)S(=O)(=O)N)NC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Core Building Blocks

The compound’s structure comprises three primary components:

  • Thiophene-2-carboxamide backbone : Sourced from thiophene-2-carboxylic acid derivatives.

  • 4-Sulfamoylphenylaminoethyl segment : Derived from 4-sulfamoylbenzylamine or its precursors.

  • Phenacyl ketone moiety : Introduced via α-ketoamide linkages.

Key intermediates include 4-(2-aminoethyl)benzenesulfonamide and thiophene-2-carbonyl chloride , which are coupled through nucleophilic acyl substitutions.

Stepwise Synthesis Protocols

Formation of the Thiophene-2-Carboxamide Intermediate

Thiophene-2-carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form thiophene-2-carbonyl chloride . This intermediate reacts with 2-aminoacetophenone in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to yield N-(2-oxo-2-phenylethyl)thiophene-2-carboxamide :

Thiophene-2-COCl+H2N-CH2CO-PhThiophene-2-CONH-CH2CO-Ph+HCl\text{Thiophene-2-COCl} + \text{H}2\text{N-CH}2\text{CO-Ph} \rightarrow \text{Thiophene-2-CONH-CH}_2\text{CO-Ph} + \text{HCl}

Reaction conditions:

  • Solvent : THF or dichloromethane (DCM)

  • Temperature : 0–5°C (initial), then room temperature

  • Catalyst : Triethylamine (TEA) to neutralize HCl

  • Yield : 78–85% after recrystallization from ethanol.

Introduction of the 4-Sulfamoylphenylamino Group

The secondary amine in N-(2-oxo-2-phenylethyl)thiophene-2-carboxamide undergoes nucleophilic substitution with 4-sulfamoylbenzyl bromide in the presence of a base (e.g., potassium carbonate). Alternatively, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates coupling with 4-sulfamoylbenzyl alcohol :

Thiophene-2-CONH-CH2CO-Ph+Br-CH2C6H4SO2NH2Target Compound+KBr\text{Thiophene-2-CONH-CH}2\text{CO-Ph} + \text{Br-CH}2\text{C}6\text{H}4\text{SO}2\text{NH}2 \rightarrow \text{Target Compound} + \text{KBr}

Optimized Conditions :

  • Solvent : Acetonitrile or dimethylformamide (DMF)

  • Temperature : 60–70°C for 8–12 hours

  • Yield : 70–76% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Pathways and Catalytic Systems

One-Pot Tandem Reactions

Recent advances utilize 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a dual-base catalyst to merge the carboxamide and sulfonamide formation steps. This method reduces purification stages and improves atom economy:

  • DBU-mediated coupling : Thiophene-2-carbonyl chloride, 2-aminoacetophenone, and 4-sulfamoylbenzylamine react sequentially in acetonitrile.

  • Workup : Neutralization with acetic acid followed by crystallization from methanol.

Results :

  • Purity : ≥99% by HPLC

  • Yield : 82–88%.

Enzymatic Aminolysis

Pilot-scale studies employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the aminolysis of thiophene-2-carbonyl esters with 4-sulfamoylbenzylamine. This green chemistry approach operates at 35–40°C in tert-butyl methyl ether, achieving:

  • Conversion : 94%

  • Enantiomeric excess : >99% for chiral intermediates.

Purification and Characterization

Crystallization Techniques

The crude product is purified via solvent-dependent crystallization:

  • High-polarity solvents : Ethanol/water mixtures (1:3 v/v) remove unreacted sulfonamide precursors.

  • Low-polarity solvents : Toluene or hexane eliminates hydrophobic byproducts.

Typical Purity Profile :

ImpurityConcentration (ppm)Source
Unreacted amine≤50Starting material
Di-acylated byproduct≤100Over-reaction
Solvent residues≤300Crystallization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.37 (t, J = 5.2 Hz, 1H, NH), 7.45–7.43 (m, 4H, Ar-H), 4.17 (s, 2H, CH₂CO).

  • LC-MS : m/z [M + H]⁺ calcd. 456.12; found 456.11.

Industrial-Scale Manufacturing

Continuous Flow Synthesis

A plug-flow reactor system minimizes thermal degradation and enhances reproducibility:

  • Residence time : 15 minutes

  • Throughput : 2.5 kg/hour

  • Solvent recovery : ≥90% via distillation.

Quality Control Metrics

ParameterSpecification
Assay (HPLC)98.5–101.5%
Residual solvents≤500 ppm (ICH Q3C)
Heavy metals≤10 ppm

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl chloride, triethylamine, and ethanol . Reaction conditions often involve refluxing the mixture to ensure complete reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl chloride in ethanol yields 1,3,4-thiadiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide exhibits notable antimicrobial properties. Compounds with similar structures often demonstrate inhibitory effects on various bacterial enzymes, particularly those involved in folate synthesis.

Compound Target Pathogen Mechanism of Action Activity Level
N-{2-oxo...Gram-positive bacteriaInhibition of dihydropteroate synthase (DHPS)Moderate to Strong
N-{2-oxo...Gram-negative bacteriaDisruption of cell membrane integrityVariable

Studies have shown that the incorporation of sulfonamide groups enhances the antibacterial activity against both Gram-positive and Gram-negative bacteria, making this compound a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research suggests that similar compounds can inhibit tubulin polymerization, leading to antiproliferative effects on cancer cell lines.

Cell Line IC50 Value (nM) Mechanism of Action
MelanomaLow nanomolar rangeInhibition of tubulin polymerization
Prostate CancerLow nanomolar rangeInduction of apoptosis

A case study demonstrated that N-{2-oxo... significantly inhibited the growth of melanoma and prostate cancer cells, indicating its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Substitution Patterns : Para-substituted phenyl rings enhance activity.
  • Thiazole Ring Modifications : Electron-donating groups increase cytotoxicity.
  • Linker Variations : Changes in the linker between the thiophene and sulfonamide groups can modulate potency.

These insights guide future modifications to improve efficacy and selectivity against target diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study, N-{2-oxo... was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth, with IC50 values demonstrating strong activity against resistant strains.

Case Study 2: Anticancer Mechanism Exploration

A series of experiments were conducted to explore the mechanism by which N-{2-oxo... induces apoptosis in cancer cells. The findings revealed that the compound triggers mitochondrial pathways leading to cell death, providing insights into its potential use in cancer therapy .

Mechanism of Action

The mechanism of action for N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and require further research to elucidate fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Compound 32 with structurally and functionally related sulfonamide-carboxamide derivatives, focusing on substituent effects, heterocyclic cores, and reported activities.

Structural Analogues in Carbonic Anhydrase Inhibition

  • Compound 14a (3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide): Core: Dioxine-carboxamide. Substituents: 3-Phenyl group attached to the dioxine ring. Activity: High inhibitory activity against human carbonic anhydrase I (hCA I) due to the rigid dioxine ring enhancing binding affinity. Replacement with bulkier groups (e.g., benzyl) reduces activity .
  • Compound 8b (N-(4-Sulfamoylphenyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide): Core: Thieno-pyrrole-carboxamide. Substituents: Ethyl group at position 4 of the thieno-pyrrole. Activity: Moderate hCA I inhibition. Ethyl substitution optimizes steric interactions, while bulkier groups (e.g., benzyl) decrease potency .

Antimicrobial and Antifungal Analogues

  • Compound 15 (4-Amino-3-phenyl-N-(4-sulfamoylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide): Core: Thiazole-carboxamide. Substituents: 4-Amino, 3-phenyl, and 2-thioxo groups. Activity: Antimicrobial activity attributed to the thiazole-thione moiety, which disrupts microbial membrane integrity . Comparison: Compound 32’s thiophene ring may offer similar π-π stacking interactions, but the absence of a thione group could reduce antimicrobial efficacy.
  • N-(2-Nitrophenyl)thiophene-2-carboxamide: Core: Thiophene-2-carboxamide. Substituents: 2-Nitrophenyl group. Activity: Antibacterial and antifungal properties linked to the nitro group’s electron-withdrawing effects, enhancing membrane penetration . Comparison: Compound 32 replaces the nitro group with a sulfamoylphenylamino moiety, which may improve solubility and target specificity.

Antioxidant and Neuroprotective Analogues

  • Compound 8 (Quinazolinone-thioacetamide derivatives): Core: Quinazolinone-thioacetamide. Substituents: Iodo, sulfamoylphenyl, and heteroaromatic groups. Activity: Antioxidant and neuroprotective effects due to radical scavenging by the sulfamoyl and thioacetamide groups .

Biological Activity

N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound features several notable structural components:

  • Thiophene ring : Known for its role in various biological activities.
  • Carboxamide group : Implicated in interactions with biological targets.
  • Sulfamoyl moiety : Often associated with antimicrobial properties.

The biological effects of this compound are likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as Polo-like kinase 1 (PLK1) and cyclin-dependent kinases (CDKs) .
  • Cell Cycle Arrest : Studies indicate that this compound may induce cell cycle arrest in cancer cell lines, leading to apoptosis .
  • Antimicrobial Activity : The presence of the sulfonamide group suggests potential efficacy against bacterial infections by inhibiting bacterial folate synthesis .

Biological Activity Data

Recent studies have reported on the biological activity of similar thiophene derivatives, indicating a promising profile for this compound. The following table summarizes key findings related to its biological activities:

Activity Description Reference
AnticancerInduces apoptosis in various tumor cell lines through PLK1 inhibition
AntimicrobialExhibits significant antibacterial activity against common pathogens
Enzyme InhibitionInhibits enzymes involved in tumor progression and cell cycle regulation

Case Study 1: Anticancer Efficacy

A study investigating a related thiophene compound demonstrated low nanomolar activity against PLK1 and PLK3, leading to significant inhibition of tumor cell proliferation. The study highlighted that treatment with the compound resulted in G(2)-M arrest and subsequent apoptosis in lung adenocarcinoma cells (NCI-H460) .

Case Study 2: Antimicrobial Properties

Research on sulfonamide derivatives has shown that compounds similar to this compound possess strong antibacterial activity, making them candidates for further development as antimicrobial agents .

Future Directions

Further research is essential to fully elucidate the mechanisms of action and therapeutic potential of this compound. Key areas for future studies include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
  • Structure–Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced activity.

Q & A

Q. Basic

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., thiophene H at δ 7.2–7.8 ppm) and carbonyl carbons (δ ~165 ppm) .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .

What strategies resolve discrepancies in NMR data for structural analogs?

Q. Advanced

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in aromatic regions by correlating spin systems .
  • Crystallography : X-ray diffraction clarifies dihedral angles (e.g., ~8–15° between thiophene and phenyl rings) and hydrogen-bonding motifs .
  • DFT Calculations : Predicts chemical shifts and compares with experimental data to validate tautomeric forms .

What initial biological assays evaluate its therapeutic potential?

Q. Basic

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity Assays : MTT/PrestoBlue tests on cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme Inhibition : Fluorometric assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

How does the sulfamoylphenyl moiety influence biological interactions?

Advanced
The sulfamoyl group enhances target binding via:

  • Hydrogen Bonding : Sulfonamide S=O and N-H groups interact with catalytic residues (e.g., in carbonic anhydrase) .
  • Electrostatic Effects : The polar moiety improves solubility and membrane permeability in physiological environments .
  • Bioisosterism : Mimics natural phosphate groups, enabling competitive inhibition in kinase assays .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., thiophene derivatives) .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal .

How can computational modeling predict reactivity and stability?

Q. Advanced

  • DFT/Molecular Dynamics : Simulates degradation pathways (e.g., hydrolysis of the amide bond) and identifies stable conformers .
  • Docking Studies : Predicts binding affinities to biological targets (e.g., kinases, receptors) using AutoDock or Schrödinger .
  • QSAR Models : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

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